1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid

Orthogonal protection Sequential deprotection Peptide mimetic synthesis

1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid (CAS 1693923-54-4) is a synthetic pyrrolidine-3-carboxylic acid derivative featuring an N-acetyl group on the pyrrolidine nitrogen and a Boc-protected amine at the 3-position adjacent to the free carboxylic acid. With molecular formula C₁₂H₂₀N₂O₅ and molecular weight 272.3 g/mol, it belongs to the class of orthogonally protected amino acid building blocks used in medicinal chemistry and peptide mimetic synthesis.

Molecular Formula C12H20N2O5
Molecular Weight 272.301
CAS No. 1693923-54-4
Cat. No. B2707337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid
CAS1693923-54-4
Molecular FormulaC12H20N2O5
Molecular Weight272.301
Structural Identifiers
SMILESCC(=O)N1CCC(C1)(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H20N2O5/c1-8(15)14-6-5-12(7-14,9(16)17)13-10(18)19-11(2,3)4/h5-7H2,1-4H3,(H,13,18)(H,16,17)
InChIKeyZFUDKZDXBQUVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid (CAS 1693923-54-4): Orthogonally Protected Building Block


1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid (CAS 1693923-54-4) is a synthetic pyrrolidine-3-carboxylic acid derivative featuring an N-acetyl group on the pyrrolidine nitrogen and a Boc-protected amine at the 3-position adjacent to the free carboxylic acid [1]. With molecular formula C₁₂H₂₀N₂O₅ and molecular weight 272.3 g/mol, it belongs to the class of orthogonally protected amino acid building blocks used in medicinal chemistry and peptide mimetic synthesis .

Why 1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid Cannot Be Replaced by Simple Pyrrolidine Analogs


Structurally similar pyrrolidine-3-carboxylic acid derivatives available in the market (e.g., 1-acetylpyrrolidine-3-carboxylic acid, 1-Boc-pyrrolidine-3-carboxylic acid, or 1-acetyl-3-(Boc-amino)pyrrolidine) each lack at least one of the three key functional groups present in the target compound . The simultaneous presence of an N-acetyl group, a Boc-protected amine, and a free carboxylic acid on the same pyrrolidine scaffold enables orthogonal deprotection strategies that singly-protected analogs cannot provide [1]. Generic substitution would force users to introduce protecting groups in a stepwise manner—adding synthetic steps, reducing overall yield, and increasing procurement complexity.

Quantitative Differentiation Evidence for 1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid


Orthogonal Protection: Boc (Acid-Labile) vs. Acetyl (Acid-Stable) Enables Sequential Deprotection

The target compound carries both a Boc-protected amine (cleavable with TFA/DCM, e.g., 50% TFA in DCM at 25°C) and an N-acetyl group (stable under acidic conditions but cleavable with strong base, e.g., 6M HCl reflux or NaOH/EtOH). In contrast, 1-acetylpyrrolidine-3-carboxylic acid (CAS 712270-40-1) lacks the Boc-amine entirely, preventing amine-based conjugation; 1-Boc-pyrrolidine-3-carboxylic acid (CAS 59378-75-5) lacks the acetyl group, removing orthogonal deprotection capability [1][2].

Orthogonal protection Sequential deprotection Peptide mimetic synthesis

Molecular Complexity: 60% Higher Molecular Weight vs. Closest Unprotected Analog

The target compound (MW 272.3 g/mol) is substantially heavier than 1-acetylpyrrolidine-3-carboxylic acid (MW 157.17 g/mol) and 1-Boc-pyrrolidine-3-carboxylic acid (MW 215.25 g/mol) . This reflects the presence of three distinct functional groups (acetyl, Boc-amine, carboxylic acid) versus a maximum of two in comparators.

Molecular complexity Building block diversity Functional group density

Lipophilicity (LogP) Differentiation Supports Orthogonal Application Space

Vendor data reports a calculated LogP of 0.59 for the target compound . The closest unprotected analog, 1-acetyl-3-aminopyrrolidine-3-carboxylic acid (CAS 1695834-47-9, free amine without Boc), would have a markedly lower LogP due to the ionizable amine, though exact experimental LogP for the free amine is not consistently reported across vendors. The Boc group contributes ~0.5–1.0 LogP units compared to a free amine in similar pyrrolidine systems .

LogP Lipophilicity Physicochemical properties

Recommended Application Scenarios for 1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid


Orthogonal Peptide Mimetic Synthesis Requiring Sequential Amine Deprotection

When constructing peptide mimetics with a pyrrolidine core, the Boc group can be selectively removed under acidic conditions (TFA/DCM) to expose the 3-amino group for coupling, while the N-acetyl group remains intact. This orthogonal strategy, directly enabled by the compound's dual protection [1], is essential for solid-phase synthesis routes where selective deprotection at specific steps is required.

Building Block for GAT1 Inhibitor Libraries Based on Pyrrolidine-3-Carboxylic Acid Scaffold

Pyrrolidine-3-carboxylic acid derivatives have demonstrated submicromolar binding affinity for the murine GABA transporter mGAT1 in MS binding assays [1]. The target compound provides a pre-functionalized scaffold with orthogonal handles (Boc-amine for diversification, acetyl for stability) that can be directly incorporated into oxime library screening workflows without requiring initial protection group installation.

Intermediate for Endothelin Antagonist SAR Exploration

Patent literature identifies pyrrolidine-3-carboxylic acid derivatives as key intermediates in endothelin antagonist development [1]. The target compound's combination of Boc protection and free carboxylic acid allows direct coupling to amine-containing pharmacophores via standard HATU or EDC/HOBt chemistry while preserving the protected amine for later-stage deprotection and further derivatization.

Procurement of a Single Compound to Replace Multiple Protection-Step Building Blocks

For laboratories synthesizing complex pyrrolidine-based molecules, purchasing the target compound (all three functional groups pre-installed) eliminates the need to separately procure and protect 1-acetylpyrrolidine-3-carboxylic acid or 1-Boc-pyrrolidine-3-carboxylic acid, reducing the number of vendor relationships and quality control events [1].

Quote Request

Request a Quote for 1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.